2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methyl-N-phenylhydrazinecarbothioamide
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Overview
Description
3-[(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)(METHYL)AMINO]-1-PHENYLTHIOUREA is an organic compound with a complex structure that includes a pyridine ring, a thiourea group, and various substituents such as chlorine, cyano, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)(METHYL)AMINO]-1-PHENYLTHIOUREA typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 6-chloro-5-cyano-4-methylpyridine with methylamine to form the intermediate compound. This intermediate is then reacted with phenyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)(METHYL)AMINO]-1-PHENYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)(METHYL)AMINO]-1-PHENYLTHIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)(METHYL)AMINO]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)(METHYL)AMINO]-1-PHENYLUREA: Similar structure but with a urea group instead of thiourea.
3-[(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)(METHYL)AMINO]-1-PHENYLTHIOCARBAMATE: Similar structure but with a thiocarbamate group.
Uniqueness
3-[(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)(METHYL)AMINO]-1-PHENYLTHIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiourea group, in particular, may enhance its binding affinity to certain molecular targets and influence its reactivity in chemical reactions.
Properties
Molecular Formula |
C15H14ClN5S |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)-methylamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H14ClN5S/c1-10-8-13(19-14(16)12(10)9-17)21(2)20-15(22)18-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,18,20,22) |
InChI Key |
UFBKEBDWLDTONJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)N(C)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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